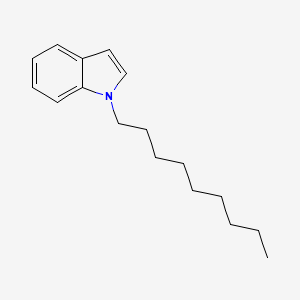

1-nonyl-1H-indole

Descripción general

Descripción

1-Nonyl-1H-indole is a synthetic compound with the molecular formula C17H25N and a molecular weight of 243.39 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of indole derivatives is a significant area of research due to their prevalence in many biologically active compounds . The key intermediates for the preparation of indole derivatives are 1H-indole-3-carboxaldehyde and its derivatives. Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

The dihydroindole portion of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione is planar, and the nonyl substituent is in an ‘extended’ conformation . The InChI code for 1-nonyl-1H-indole is 1S/C17H25N/c1-2-3-4-5-6-7-10-14-18-15-13-16-11-8-9-12-17(16)18/h8-9,11-13,15H,2-7,10,14H2,1H3 .

Chemical Reactions Analysis

Indole derivatives, such as 1H-indole-3-carboxaldehyde, are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Physical And Chemical Properties Analysis

1-Nonyl-1H-indole is a liquid at room temperature . Its molecular weight is 243.39 .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

1-nonyl-1H-indole, as a subclass of indoles, plays a pivotal role in organic synthesis. Indoles are critical for synthesizing a vast number of biologically active compounds. Classical methods like the Fisher indole synthesis and palladium-catalyzed reactions have been significant in synthesizing and functionalizing indoles. These methods are applicable to complex molecules and crucial in producing fine chemicals, pharmaceutical intermediates, and active ingredients (Cacchi & Fabrizi, 2005).

Synthesis of Indoles through Triazene-Directed C-H Annulation

The synthesis of indoles, including derivatives like 1-nonyl-1H-indole, through triazene-directed C-H annulation represents a significant advancement. This method offers excellent regioselectivity and a broad substrate scope, making it a powerful tool for synthesizing various substituted indoles (Wang et al., 2013).

Solubility and Thermodynamic Studies

Research on the solubility of indole derivatives is critical in organic syntheses. For instance, the solubility of 2-phenyl-1H-indole in different organic solvents and its temperature dependence provide essential insights for chemical synthesis and drug formulation (Liu et al., 2020).

Synthesis and Computational Study on COX-2 Enzyme

The synthesis of novel 1-(1H-indol-1-yl)ethanone compounds and their computational effects on the COX-2 enzyme demonstrate the biomedical importance of indole derivatives. These studies are fundamental in developing new pharmaceuticals and understanding their biological properties (Kumar et al., 2022).

Synthesis of 1-Phenylindoles Derivatives

The synthesis of 1-phenylindoles derivatives is another significant application. These compounds are essential in medicine and pharmacology, necessitating the development of new synthesis methods and their exploration for physiological activity (Syromolotov et al., 2019).

Indole Derivatives in Biomedical Applications

Indole derivatives, including 1-nonyl-1H-indole, are crucial in biomedical research due to their diverse biological activities. They are components in several syntheses of medicine and demonstrate significant therapeutic potential in various areas like anti-tumor, anti-inflammatory, and antiviral applications (Gobinath et al., 2021).

Safety And Hazards

The safety information for 1-nonyl-1H-indole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Indole derivatives, including 1-nonyl-1H-indole, continue to be a significant area of research due to their prevalence in many biologically active compounds. Future research directions may include the development of novel synthesis methods, the exploration of new biological activities, and the design of new drugs based on indole derivatives .

Propiedades

IUPAC Name |

1-nonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N/c1-2-3-4-5-6-7-10-14-18-15-13-16-11-8-9-12-17(16)18/h8-9,11-13,15H,2-7,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPSYUPZEVMBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-nonyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)

![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)

![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)

![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)